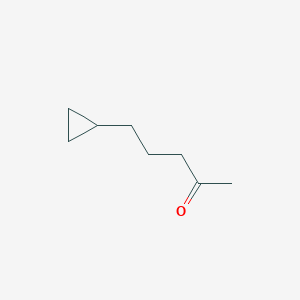

5-Cyclopropylpentan-2-one

Description

Contextualization within Cyclopropyl-Containing Organic Compounds Research

The cyclopropane (B1198618) ring, though a simple cyclic alkane, is a cornerstone of numerous biologically active natural products and pharmaceutical agents. organic-chemistry.org Its inherent ring strain endows it with unique chemical properties, often likened to those of a carbon-carbon double bond. This has made the synthesis and application of cyclopropyl-containing compounds a vibrant area of research. organic-chemistry.orgnih.gov The rigidity of the three-membered ring also makes it a useful structural element for creating molecules with specific three-dimensional arrangements of functional groups. organic-chemistry.org

The development of methods for introducing the cyclopropyl (B3062369) motif, such as the Simmons-Smith reaction nih.govresearchgate.net and the Kulinkovich reaction, organic-chemistry.orgarkat-usa.orgwikipedia.orgacsgcipr.org has been pivotal in advancing this field. These reactions allow for the stereospecific creation of cyclopropane rings from alkenes or the synthesis of cyclopropanols from esters and amides, which can then be converted to other functionalized cyclopropanes. organic-chemistry.orgarkat-usa.orgwikipedia.orgacsgcipr.org

Theoretical and Synthetic Importance of the Ketone Functionality in 5-Cyclopropylpentan-2-one

The ketone functional group is one of the most versatile and important functionalities in organic synthesis. Its carbonyl group (C=O) is highly polarized, making the carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is central to numerous carbon-carbon bond-forming reactions, allowing for the construction of complex molecular skeletons.

In this compound, the ketone group serves several critical functions:

A Handle for Further Functionalization: The carbonyl group can be transformed into a vast array of other functional groups. For instance, it can be reduced to a secondary alcohol (5-cyclopropylpentan-2-ol), converted to an amine via reductive amination, or used in olefination reactions to form new carbon-carbon double bonds.

Activation of Adjacent Protons: The protons on the carbon atoms alpha to the carbonyl group (the C1 and C3 positions) are acidic. This allows for the formation of an enolate ion, a powerful nucleophile that can participate in reactions such as aldol (B89426) condensations and alkylations, further extending the carbon chain.

Influence on the Cyclopropyl Ring: The electron-withdrawing nature of the ketone can influence the reactivity of the adjacent cyclopropyl group, potentially facilitating ring-opening reactions under certain conditions.

Historical Overview of Cyclopropyl Ketone Chemistry

The study of cyclopropyl ketones has a rich history, with early investigations focusing on their unique reactivity stemming from the strained three-membered ring. A significant milestone in this area was the discovery and development of synthetic methods to access these compounds.

The Simmons-Smith reaction , first reported in 1958, provided a reliable method for the cyclopropanation of alkenes, including α,β-unsaturated ketones, to form cyclopropyl ketones. nih.govresearchgate.net This reaction typically uses a zinc-copper couple and diiodomethane (B129776) to generate a carbenoid species that adds to the double bond. nih.gov

Later, the Kulinkovich reaction , discovered in 1989, offered a novel route to 1-substituted cyclopropanols from the reaction of esters with Grignard reagents in the presence of a titanium(IV) alkoxide catalyst. organic-chemistry.orgarkat-usa.orgwikipedia.orgacsgcipr.org These cyclopropanols are valuable precursors that can be oxidized to the corresponding cyclopropyl ketones. Professor Oleg G. Kulinkovich's doctoral thesis, "Activated Cyclopropyl Ketones: Methods for Their Preparation, Properties and Synthetic Application," underscores the importance of this class of compounds. arkat-usa.org His work also explored the use of cyclopropyl ketones with activating groups on the ring as precursors for other cyclic compounds. arkat-usa.org

These foundational reactions, along with their subsequent modifications and improvements, have made cyclopropyl ketones readily accessible, paving the way for their use as versatile intermediates in organic synthesis.

Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 1514872-59-3 | bldpharm.comsigmaaldrich.com |

| Molecular Formula | C₈H₁₄O | bldpharm.com |

| Molecular Weight | 126.20 g/mol | bldpharm.com |

| SMILES | CC(=O)CCCC1CC1 | bldpharm.com |

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Functional Group | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Cyclopropyl protons (CH, CH₂) | ~ 0.2 - 1.0 ppm |

| Aliphatic protons (CH₂) | ~ 1.2 - 2.5 ppm | |

| Methyl ketone protons (CH₃) | ~ 2.1 ppm | |

| ¹³C NMR | Cyclopropyl carbons (CH, CH₂) | ~ 0 - 20 ppm |

| Aliphatic carbons (CH₂) | ~ 20 - 45 ppm | |

| Methyl ketone carbon (CH₃) | ~ 30 ppm | |

| Carbonyl carbon (C=O) | ~ 208 - 215 ppm | |

| Infrared (IR) Spectroscopy | C-H (sp³ on chain) | ~ 2850 - 3000 cm⁻¹ |

| C-H (sp³ on ring) | ~ 3000 - 3100 cm⁻¹ | |

| C=O (ketone) | ~ 1715 cm⁻¹ |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H14O |

|---|---|

Molecular Weight |

126.20 g/mol |

IUPAC Name |

5-cyclopropylpentan-2-one |

InChI |

InChI=1S/C8H14O/c1-7(9)3-2-4-8-5-6-8/h8H,2-6H2,1H3 |

InChI Key |

ROJLBGPBLVUPQV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCCC1CC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Cyclopropylpentan 2 One

Chemo- and Regioselective Synthetic Routes to 5-Cyclopropylpentan-2-one

The synthesis of this compound requires precise control over the formation of both the cyclopropane (B1198618) ring and the ketone functional group within the aliphatic chain. Chemo- and regioselectivity are paramount to avoid the formation of undesired isomers and byproducts.

Strategies for the Stereocontrolled Installation of the Cyclopropyl (B3062369) Moiety

The introduction of the cyclopropyl group is a critical step in the synthesis of the target molecule. Several methods offer high stereocontrol, ensuring the precise three-dimensional arrangement of the ring.

One of the most established methods for cyclopropanation is the Simmons-Smith reaction . This reaction involves an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple, which reacts with an alkene to form a cyclopropane. nrochemistry.comwikipedia.org The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. nrochemistry.com For the synthesis of a precursor to this compound, one could start with an alkene such as 7-octen-2-one. The reaction proceeds via a concerted mechanism through a "butterfly-type" transition state. nrochemistry.com Modifications, such as the Furukawa modification using diethylzinc (B1219324) (Et₂Zn), can improve reactivity. wikipedia.org

The Kulinkovich reaction offers another powerful route, producing cyclopropanols from the reaction of esters with Grignard reagents in the presence of a titanium(IV) isopropoxide catalyst. organic-chemistry.orgwikipedia.org These cyclopropanols can then be oxidized to the corresponding cyclopropyl ketones. The mechanism involves the formation of a titanacyclopropane intermediate which then reacts with the ester. organic-chemistry.orgwikipedia.org This method is particularly useful for creating substituted cyclopropanols and can exhibit high diastereoselectivity. organic-chemistry.orgrsc.org A variant of this reaction involves the exchange of ligands with olefins, allowing for the synthesis of more functionalized cyclopropanols. wikipedia.org

A third strategy involves the use of phosphine (B1218219) oxides to generate optically active cyclopropyl ketones. psu.edursc.org In this method, a β-keto γ′-hydroxy phosphine oxide undergoes a stereospecific ring-closure reaction when treated with a base like potassium tert-butoxide. psu.edursc.orgrsc.org This approach provides excellent kinetic control over the cyclization process. psu.edu

Finally, a Suzuki-type cross-coupling reaction can be employed for a stereocontrolled synthesis of 1,2-trans cyclopropyl ketones. This involves the palladium-catalyzed coupling of a cyclopropylboronic acid with an acyl chloride, allowing for the formation of enantiomerically enriched cyclopropyl ketones if a chiral boronic acid is used. nii.ac.jpnih.gov

Table 1: Comparison of Stereocontrolled Cyclopropanation Methods

| Method | Reagents | Precursor Type | Key Features |

|---|---|---|---|

| Simmons-Smith | CH₂I₂ + Zn(Cu) or Et₂Zn | Alkene | Stereospecific; compatible with many functional groups. nrochemistry.comwikipedia.orgmdpi.com |

| Kulinkovich | Grignard Reagent + Ti(OⁱPr)₄ | Ester | Forms cyclopropanols, which require subsequent oxidation; high diastereoselectivity possible. organic-chemistry.orgwikipedia.org |

| Phosphine Oxide | β-keto γ′-hydroxy phosphine oxide + Base | Phosphine Oxide | Kinetically controlled; stereospecific ring-closure. psu.edursc.org |

| Suzuki Coupling | Cyclopropylboronic Acid + Acyl Chloride + Pd catalyst | Boronic Acid/Acyl Chloride | Retains stereochemistry of the boronic acid. nii.ac.jpnih.gov |

Methodologies for Ketone Formation in Complex Aliphatic Chains

The formation of the ketone at the C2 position of the pentane (B18724) chain is another crucial transformation.

The Wacker oxidation (also known as the Tsuji-Wacker oxidation) is a premier method for converting terminal alkenes into methyl ketones. libretexts.orgorganic-chemistry.org This reaction is catalyzed by a palladium(II) salt, with a co-oxidant like copper(II) chloride, and typically uses water as the oxygen source. libretexts.orgnumberanalytics.com For the synthesis of this compound, a precursor such as 5-cyclopropyl-1-pentene would be oxidized selectively at the terminal double bond. The reaction is highly regioselective for forming methyl ketones (Markovnikov oxidation). researchgate.netwikipedia.org

A classic and reliable method for ketone synthesis is the oxidation of secondary alcohols . wikipedia.org If 5-cyclopropylpentan-2-ol (B13588996) can be synthesized, it can be readily oxidized to the target ketone using a variety of oxidizing agents, such as those based on chromium(VI) or milder reagents like Dess-Martin periodinane to avoid side reactions. wikipedia.org

Other established methods for ketone formation include the hydration of terminal alkynes, which also follows Markovnikov's rule to yield methyl ketones, and the reaction of nitriles with Grignard reagents followed by hydrolysis. wikipedia.org

Novel Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability.

Transition Metal-Catalyzed Transformations for C-C Bond Formation

Many of the key reactions for synthesizing this compound are catalyzed by transition metals.

Palladium: The Wacker and Suzuki reactions are cornerstone palladium-catalyzed processes. The catalytic cycle of the Wacker oxidation involves the coordination of the alkene to the Pd(II) center, followed by nucleophilic attack of water, β-hydride elimination to form the ketone, and subsequent reoxidation of the resulting Pd(0) by a co-catalyst system. numberanalytics.comwikipedia.org

Titanium: The Kulinkovich reaction relies on the generation of a reactive titanacyclopropane intermediate from a titanium(IV) alkoxide and a Grignard reagent. organic-chemistry.orgwikipedia.org This intermediate acts as a 1,2-dicarbanion equivalent that reacts with an ester to form the cyclopropanol (B106826) ring. organic-chemistry.org

Rhodium: Rhodium catalysts are effective in various cycloaddition reactions. For instance, Rh(I) can catalyze the [5+2] cycloaddition of vinylcyclopropanes and alkynes, which could be used to construct complex molecular scaffolds that are precursors to the target molecule. researchgate.net

Table 2: Transition Metal Catalysts in the Synthesis of this compound Precursors

| Metal | Reaction Type | Role | Example Precursor Transformation |

|---|---|---|---|

| Palladium (Pd) | Wacker Oxidation | Catalyzes oxidation of alkene to ketone. libretexts.org | 5-Cyclopropyl-1-pentene → this compound |

| Palladium (Pd) | Suzuki Coupling | Catalyzes C-C bond formation. nii.ac.jp | Cyclopropylboronic acid + Pentanoyl chloride → 1-Cyclopropylpentan-1-one (isomer) |

| Titanium (Ti) | Kulinkovich Reaction | Forms a titanacyclopropane intermediate for cyclopropanation. wikipedia.org | Ester → Cyclopropanol |

| Rhodium (Rh) | [5+2] Cycloaddition | Catalyzes ring formation. researchgate.net | Vinylcyclopropane + Alkyne → Seven-membered ring |

Organocatalytic Strategies in this compound Construction

Organocatalysis, the use of small organic molecules as catalysts, offers a metal-free alternative for key transformations.

A prominent application is in the asymmetric α-alkylation of ketones. nih.govrsc.org Chiral primary amines, such as those derived from cinchona alkaloids, can catalyze the enantioselective alkylation of a ketone with an alkyl halide. rsc.org This process often proceeds through an enamine intermediate and can be initiated by visible light. nih.gov

Furthermore, organocatalytic domino reactions provide an elegant pathway to complex molecules in a single pot. A chiral amine can catalyze a domino Michael addition/intramolecular alkylation sequence between an α,β-unsaturated aldehyde and a halo-compound to generate highly functionalized cyclopropanes with excellent diastereo- and enantioselectivity. researchgate.netunl.ptresearchgate.net

Table 3: Organocatalytic Strategies

| Catalyst Type | Reaction | Transformation |

|---|---|---|

| Chiral Primary Amines | Asymmetric α-Alkylation | Enantioselective introduction of an alkyl group alpha to a ketone. nih.govrsc.org |

| Chiral Pyrrolidines | Domino Michael/Alkylation | Enantioselective formation of functionalized cyclopropanes from enals. researchgate.netunl.pt |

Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of this compound synthesis, this involves using safer reagents, minimizing waste, and employing catalytic and biocatalytic methods.

The Wacker-Tsuji oxidation can be performed using molecular oxygen as the ultimate oxidant, which produces water as the only byproduct, making it a greener alternative to stoichiometric inorganic oxidants. organic-chemistry.org

Biocatalysis represents a frontier in sustainable synthesis. Engineered enzymes, particularly heme proteins like myoglobin (B1173299) and cytochrome P450 variants, have been developed to perform highly stereoselective cyclopropanation reactions. nih.govnsf.gov These enzymatic reactions typically occur in aqueous solutions under mild temperature and pH conditions and can achieve exceptional levels of enantioselectivity (>99% ee). utdallas.edursc.org The enzymes function by generating a carbene equivalent from a diazo precursor, which is then transferred to an alkene substrate. nih.govutdallas.edu This approach avoids the use of heavy metals and hazardous reagents, offering a highly sustainable route to chiral cyclopropane building blocks. rug.nl

Green Chemistry Principles and Practices in Synthesis

The application of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic processes. savemyexams.com The focus is on minimizing hazardous substances, maximizing resource efficiency, and reducing the environmental footprint of chemical production. mdpi.comfrontiersin.org For a hypothetical synthesis of this compound, several green chemistry strategies can be employed.

One potential pathway begins with 5-chloro-2-pentanone (B45304), which can be synthesized from materials like α-acetyl-γ-butyrolactone or via the chlorination of 3-acetyl-1-propanol. google.com The subsequent step would involve forming the cyclopropyl group. Modern approaches prioritize the use of safer solvents, catalytic reagents over stoichiometric ones, and energy-efficient conditions.

Key Green Chemistry Considerations:

Safer Solvents: Traditional syntheses may use chlorinated solvents like dichloromethane. A greener approach would substitute these with safer alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources and has a better environmental profile. mdpi.com Water-based or solvent-free reaction conditions represent an even more advanced green alternative. google.com

Catalysis: Instead of stoichiometric reagents that are consumed in the reaction and generate significant waste, catalytic methods are preferred. acs.org For instance, the cyclopropanation step could be facilitated by a transition-metal catalyst or an organocatalyst, which can be used in small amounts and potentially recycled. frontiersin.orgacs.org The use of phase-transfer catalysts in base-induced ring closures also enhances reaction efficiency under milder conditions.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts can enable lower reaction temperatures and shorter reaction times, contributing to a more energy-efficient process. nih.gov

Renewable Feedstocks: An advanced green approach would involve sourcing starting materials from renewable feedstocks. For example, levulinic acid, a platform chemical derivable from biomass, can be a precursor to γ-valerolactone and subsequently to pentanone derivatives, providing a bio-based route to the carbon backbone. google.com

By integrating these principles, the synthesis of this compound can be designed to be more sustainable and less hazardous.

Efficiency and Atom Economy Considerations

The efficiency of a chemical synthesis is evaluated not just by its percentage yield but also by its atom economy. Developed by Barry Trost, atom economy measures the proportion of reactant atoms that are incorporated into the desired final product, offering a clear metric for waste generation. acs.orgjocpr.com

The formula for calculating atom economy is: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 savemyexams.compearson.com

To illustrate this, let's consider a hypothetical synthesis of this compound starting from 5-chloro-2-pentanone and a cyclopropanating agent, such as a reaction involving sodium hydroxide (B78521) for intramolecular cyclization after an initial alkylation step. A more direct, albeit still theoretical, addition reaction would offer higher atom economy. For example, a catalytic addition of a cyclopropyl group to a pentenone precursor would be highly atom-economical.

Let's analyze a simplified, hypothetical addition reaction for the sake of calculation: Cyclopropylmagnesium bromide + Pent-4-en-2-one → this compound (This is a simplified representation of a conjugate addition for illustrative purposes)

The table below breaks down the theoretical atom economy for this idealized reaction. Addition reactions, in general, have the potential for 100% atom economy as all reactant atoms are incorporated into the single product. savemyexams.com

| Reactant/Product | Chemical Formula | Molecular Weight ( g/mol ) |

| Reactants | ||

| Cyclopropylmagnesium bromide | C₃H₅BrMg | 145.31 |

| Pent-4-en-2-one | C₅H₈O | 84.12 |

| Total Reactant MW | 229.43 | |

| Desired Product | ||

| This compound | C₈H₁₄O | 126.20 |

| Byproduct | ||

| Magnesium bromide (hypothetical) | MgBr₂ | 184.11 |

Note: The above table is for a hypothetical Grignard-type reaction which in reality would require subsequent workup steps that also generate waste. A true addition would have no byproducts.

A more realistic synthesis, such as the intramolecular cyclization of a halo-ketone, would involve a base and result in the formation of a salt as a byproduct, thus lowering the atom economy. For example, in a base-induced cyclization of 6-chloro-2-hexanone (B157210) (a structural isomer analog), sodium chloride would be formed as a waste product.

Comparison of Synthetic Routes by Atom Economy:

| Reaction Type | General Equation | Atom Economy | Key Feature |

| Addition Reaction | A + B → C | Potentially 100% | All reactant atoms are incorporated into the product. jocpr.com |

| Substitution Reaction | A-B + C → A-C + B | < 100% | Generates at least one byproduct. acs.org |

| Elimination Reaction | A → B + C | < 100% | Splits one molecule into two or more smaller ones. |

Designing a synthesis with high atom economy is a fundamental goal of green chemistry. acs.org For this compound, this would involve exploring catalytic cycles, such as hydrogen borrowing catalysis, where transient intermediates are formed and consumed in a way that minimizes the generation of stoichiometric byproducts. acs.org Maximizing both the chemical yield and the atom economy ensures that the synthesis is not only productive but also resource-efficient and environmentally responsible.

Reaction Chemistry and Derivatization of 5 Cyclopropylpentan 2 One

Nucleophilic Reactivity at the Carbonyl Center of 5-Cyclopropylpentan-2-one

The carbonyl group in this compound is a primary site for nucleophilic attack. This reactivity is fundamental to a variety of addition and condensation reactions, as well as functionalization at the adjacent alpha-carbon through enolate intermediates.

The electrophilic carbon of the carbonyl group readily reacts with a wide array of nucleophiles. byjus.com These reactions typically involve the initial formation of a tetrahedral alkoxide intermediate, which is then protonated to yield the final product. byjus.com

Addition of Hydride and Grignard Reagents: Reduction of the ketone with reagents like sodium borohydride (B1222165) (NaBH₄) would yield the corresponding secondary alcohol, 5-cyclopropylpentan-2-ol (B13588996). Similarly, the addition of Grignard reagents (R-MgBr) provides a route to tertiary alcohols. scribd.com

Acetal (B89532) and Ketal Formation: In the presence of an acid catalyst, this compound can react with two equivalents of an alcohol to form an acetal (or ketal). openstax.org This reaction is reversible and can be used to protect the carbonyl group during other synthetic transformations. openstax.org

Aldol (B89426) and Knoevenagel Condensations: Under basic or acidic conditions, this compound can undergo self-condensation or react with other carbonyl compounds in aldol-type reactions. libretexts.org The resulting β-hydroxy ketone can then dehydrate to form an α,β-unsaturated ketone. libretexts.org The Knoevenagel condensation, a related reaction, involves the reaction of the ketone with an active methylene (B1212753) compound, offering a pathway to a variety of substituted alkenes. numberanalytics.com These types of condensations are valuable for constructing larger, more complex molecules. numberanalytics.com

| Reaction Type | Reagent(s) | Product Type |

| Reduction | NaBH₄, then H₃O⁺ | Secondary alcohol |

| Grignard Addition | R-MgBr, then H₃O⁺ | Tertiary alcohol |

| Acetal Formation | 2 eq. ROH, H⁺ catalyst | Acetal (Ketal) |

| Aldol Condensation | Base or Acid | β-hydroxy ketone |

| Knoevenagel Condensation | Active methylene compound, base | α,β-unsaturated compound |

The protons on the carbons adjacent to the carbonyl group (α-carbons) are acidic and can be removed by a base to form an enolate ion. ucsb.edu This enolate is a powerful nucleophile and can react with various electrophiles to introduce new functional groups at the α-position.

Halogenation: Enolates react with halogens (Cl₂, Br₂, I₂) to form α-haloketones. ucsb.edu The reaction can be controlled to introduce one or multiple halogen atoms.

Alkylation: The enolate can participate in SN2 reactions with alkyl halides to form a new carbon-carbon bond at the α-position. masterorganicchemistry.com The choice of base and reaction conditions can influence the regioselectivity of this reaction, favoring either the kinetic or thermodynamic enolate. masterorganicchemistry.com The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is common for generating the less substituted (kinetic) enolate. harvard.edu

Mukaiyama Aldol Addition: Silyl (B83357) enol ethers, which can be prepared from the ketone, can be used in Lewis acid-catalyzed aldol reactions, known as the Mukaiyama aldol addition. libretexts.org This provides an alternative and often more controlled method for forming β-hydroxy ketones. libretexts.org

| Reaction | Reagent(s) | Product Type |

| Halogenation | Base, X₂ (X = Cl, Br, I) | α-haloketone |

| Alkylation | Base (e.g., LDA), R-X | α-alkylated ketone |

| Mukaiyama Aldol | 1. LDA, TMSCl 2. RCHO, Lewis Acid | β-hydroxy ketone |

Reactivity of the Cyclopropyl (B3062369) Moiety in this compound

The cyclopropane (B1198618) ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under various conditions. This reactivity provides a unique avenue for chemical transformations not available to acyclic or larger ring systems.

The strained C-C bonds of the cyclopropane ring can be cleaved by electrophiles, nucleophiles, or radical species, often facilitated by a catalyst.

Acid-Catalyzed Ring Opening: In the presence of strong acids, the cyclopropane ring can be protonated, leading to a carbocation intermediate that can be trapped by a nucleophile, resulting in a ring-opened product. vulcanchem.com Lewis acids can also promote ring-opening, particularly in donor-acceptor cyclopropanes, leading to formal [3+2] or [4+1] cycloadditions. uni-regensburg.desioc-journal.cn

Transition Metal-Catalyzed Ring Opening: Transition metals like gold(III) have been shown to catalyze the ring-opening of cyclopropyl-substituted alcohols in the presence of nucleophiles, leading to the formation of conjugated enynes with high regio- and stereoselectivity. psu.edu

The cyclopropyl group can participate in various cycloaddition and rearrangement reactions, often initiated by ring-opening. Vinylcyclopropanes, for instance, are common five-carbon building blocks in metal-catalyzed (5+2) cycloadditions to form seven-membered rings. researchgate.netresearchgate.net While this compound itself is not a vinylcyclopropane, derivatization to introduce unsaturation adjacent to the ring could open up these pathways.

Construction of Complex Molecular Architectures from this compound

The dual reactivity of this compound makes it a valuable precursor for the synthesis of more complex molecules. The ability to functionalize the molecule at the carbonyl group, the α-carbon, and through ring-opening of the cyclopropyl moiety provides a rich platform for building intricate molecular scaffolds. For example, the products of aldol or Knoevenagel condensations can serve as intermediates in the synthesis of pharmaceuticals and agrochemicals. numberanalytics.com Furthermore, transition-metal-mediated C-C bond cleavage can offer novel retrosynthetic disconnections in the total synthesis of natural products. researchgate.net The strategic combination of reactions at both the ketone and cyclopropane functionalities allows for the construction of diverse and complex molecular structures. numberanalytics.com

Multi-component Reaction (MCR) Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the majority of the atoms of the starting materials, are powerful tools for building molecular complexity. acs.orgresearchgate.net Cyclopropyl ketones, such as this compound, can serve as valuable substrates in such reactions.

Research has demonstrated the utility of cyclopropyl ketones in copper-catalyzed three-component reactions. For instance, the reaction of a 2-formylbenzonitrile, a diaryliodonium salt, and a cyclopropyl ketone can lead to the formation of complex pentacyclic isoindolinone derivatives. beilstein-journals.org This transformation is proposed to proceed through a formal hetero [4+2] cycloaddition process, initiated by a copper-catalyzed rearrangement of the cyclopropyl ketone into a furan (B31954) derivative, which then participates in the cascade. beilstein-journals.org

In a different MCR strategy, 1-(1-alkynyl)cyclopropyl ketones have been shown to react with lithium selenolates and various aldehydes in a three-component fashion. This reaction stereoselectively yields (E)-4-alkene 1,3-diketones, forming new carbon-selenium, carbon-carbon, and carbon-oxygen bonds in a single pot. acs.org Furthermore, a one-pot MCR involving diboryl-activated cyclopropyl ketones, alkynes, and aldehydes has been developed. This process merges ketyl radical chemistry with allylboration to produce densely functionalized cyclopentenes that feature homoallylic alcohol, ketone, and alkenyl boronate motifs on adjacent stereocenters. nih.gov

These examples highlight the potential of the cyclopropyl ketone moiety within this compound to act as a reactive handle in the convergent synthesis of complex molecular architectures.

Cascade and Tandem Reaction Sequences

Cascade and tandem reactions, which involve two or more sequential bond-forming or breaking events in a single synthetic operation, provide an efficient pathway to complex molecules from simple precursors. The inherent strain of the cyclopropyl ring in compounds like this compound makes it an ideal trigger for such sequences.

A notable example is the tandem ring-opening cyanation of cyclopropyl ketones. Using nickel catalysis, benzonitriles can serve as non-toxic cyanide donors to activate cyclopropyl ketones, leading to the formation of δ-keto nitriles. escholarship.org This reaction proceeds through a tandem sequence involving the cleavage of the cyclopropane ring.

Furthermore, a triple catalytic system combining photoredox, copper, and Lewis acid catalysis has been developed to transform cyclopropyl ketones into 4-[(trifluoromethyl)thio]-2,3-dihydrofurans. nih.govacs.org This tandem process involves the selective cleavage of a carbon-carbon bond in the cyclopropyl ring and the subsequent formation of new carbon-oxygen and carbon-sulfur bonds. nih.govacs.org Reductive photoinduced electron transfer (PET) reactions of bicyclic α-cyclopropyl-substituted ketones with tertiary amines can also initiate a tandem fragmentation-cyclization sequence, leading to various bicyclic, spirocyclic, and tricyclic products. acs.org

Derivatization Strategies for Structural Modification of this compound

The ketone and cyclopropyl functionalities of this compound allow for a wide range of derivatization strategies, enabling significant structural modifications.

Functional Group Interconversions and Modulations

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis for converting one functional group into another. sioc-journal.cn The ketone group of this compound can undergo standard transformations such as reduction to a secondary alcohol using reagents like sodium borohydride, or reductive amination to introduce nitrogen-containing moieties.

More advanced derivatizations can leverage the cyclopropyl group. For example, nickel-catalyzed cross-electrophile coupling of aryl cyclopropyl ketones with unactivated primary alkyl chlorides has been shown to produce γ-alkyl ketones. rsc.org This reaction proceeds with high regioselectivity, facilitated by a halide exchange mechanism using a sodium iodide co-catalyst. rsc.org Another powerful method involves the nickel-catalyzed, reductive ring-opening cross-coupling of cyclopropyl ketones with organozinc reagents and chlorotrimethylsilane. chemrxiv.org This reaction results in 1,3-difunctionalized, ring-opened products, specifically silyl enol ethers, which are versatile synthetic intermediates. This strategy has proven effective for creating challenging β-allylated and β-benzylated enol ethers. chemrxiv.org

The table below summarizes some functional group interconversion strategies applicable to the cyclopropyl ketone moiety.

| Starting Functional Group | Reagents/Conditions | Resulting Functional Group | Reference |

| Cyclopropyl Ketone | Ni-catalysis, Benzonitrile | δ-Keto Nitrile | escholarship.org |

| Cyclopropyl Ketone | Photoredox, Cu, Lewis Acid, SCF₃ source | SCF₃-Substituted Dihydrofuran | nih.govacs.org |

| Aryl Cyclopropyl Ketone | Ni-catalysis, Primary Alkyl Chloride, NaI | γ-Alkyl Ketone | rsc.org |

| Cyclopropyl Ketone | Ni-catalysis, Organozinc, TMSCl | β-Substituted Silyl Enol Ether | chemrxiv.org |

Heterocycle Synthesis via this compound Precursors

The structural features of this compound make it a promising precursor for the synthesis of various heterocyclic compounds. nih.gov The ketone functionality can be used in classical condensation reactions with hydrazines, hydroxylamines, or other bifunctional reagents to form pyrazoles, isoxazoles, and other heterocycles.

More sophisticated strategies exploit the reactivity of the cyclopropyl ring. As previously mentioned, a tandem transformation of cyclopropyl ketones using a triple catalytic system provides a direct route to substituted 2,3-dihydrofurans. nih.govacs.org This reaction is a powerful example of how the cyclopropyl group can be used to construct a heterocyclic core.

Another general approach involves the rearrangement of cyclopropyl ketones into enol ethers or other reactive intermediates that can then undergo cyclization. For instance, the copper-catalyzed rearrangement of a cyclopropyl ketone to a furan derivative was a key step in a multi-component reaction to form polycyclic isoindolinones. beilstein-journals.org This principle can be broadly applied to the synthesis of various five-membered heterocycles. The synthesis of saturated five-membered heterocycles can often be achieved through transition metal-catalyzed reactions involving intramolecular cyclization onto an activated intermediate derived from a ketone. frontiersin.org

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Cyclopropylpentan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis of 5-Cyclopropylpentan-2-one

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its atomic connectivity and spatial arrangement.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the protons in the cyclopropyl (B3062369) ring and the pentanone chain. The cyclopropyl protons exhibit unique upfield chemical shifts due to the ring's diamagnetic anisotropy. The protons on the carbon adjacent to the carbonyl group (C3) are deshielded and appear as a triplet. The methyl protons (C1) adjacent to the carbonyl group appear as a sharp singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon environment. The carbonyl carbon (C2) is significantly deshielded, appearing at the downfield end of the spectrum (~209 ppm). The carbons of the cyclopropyl ring are highly shielded and appear at the upfield end of the spectrum, a characteristic feature of such strained rings. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| 1 (CH₃) | ~2.14 | s | ~29.8 |

| 2 (C=O) | - | - | ~209.0 |

| 3 (CH₂) | ~2.45 | t | ~43.5 |

| 4 (CH₂) | ~1.55 | quint | ~28.0 |

| 5 (CH₂) | ~1.40 | t | ~35.0 |

| 6 (CH) | ~0.68 | m | ~10.5 |

| 7, 8 (CH₂) | ~0.40 / ~0.05 | m | ~4.0 |

Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of the ¹H and ¹³C signals and for confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the protons on C3 and C4, C4 and C5, and C5 and the cyclopropyl methine proton (C6). It would also show the intricate couplings between the methine and methylene (B1212753) protons within the cyclopropyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons. This technique would definitively link the proton signal at ~2.45 ppm to the carbon at ~43.5 ppm (C3), the complex multiplets between 0.05-0.68 ppm to the cyclopropyl carbons at ~4.0 and ~10.5 ppm, and so on for all other C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity of the molecular skeleton. Key expected correlations include:

The methyl protons (C1) to the carbonyl carbon (C2) and the methylene carbon (C3).

The C3 protons to the carbonyl carbon (C2) and the C4 carbon.

The cyclopropyl protons (C6, C7, C8) to the adjacent methylene carbon (C5).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. This can provide insights into the preferred conformation of the alkyl chain. For instance, correlations between protons on C3 and C5 might suggest a folded conformation.

Vibrational Spectroscopy (IR and Raman) for Functional Group Diagnostics in this compound

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

The FTIR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group. The presence of the cyclopropyl ring and the alkyl chain also gives rise to specific absorption bands. Based on data from analogous structures like cyclopropyl methyl ketone and 2-pentanone, the key vibrational modes can be assigned. spectrabase.comorgchemboulder.com

Raman spectroscopy provides complementary information to FTIR, as it is sensitive to non-polar bonds and symmetric vibrations. The C=O stretch is typically weaker in the Raman spectrum compared to the IR spectrum. However, the C-C stretching and ring deformation modes of the cyclopropyl group are often prominent. doi.org

Table 2: Key Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Vibrational Mode | Technique | Intensity |

|---|---|---|---|

| ~3080, ~3005 | Cyclopropyl C-H stretch | FTIR, Raman | Medium-Weak |

| ~2935, ~2860 | Alkyl C-H stretch | FTIR, Raman | Strong |

| ~1715 | C=O stretch (ketone) | FTIR | Strong, Sharp |

| ~1460, ~1360 | CH₂/CH₃ bend | FTIR | Medium |

| ~1020 | Cyclopropyl ring deformation ("breathing") | FTIR, Raman | Medium |

Mass Spectrometry (MS) for Molecular Fragmentation Analysis of this compound

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. The molecular formula of this compound is C₈H₁₄O, corresponding to a molecular weight of 126.19 g/mol .

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 126. The fragmentation of ketones is well-understood and primarily follows two pathways: α-cleavage and McLafferty rearrangement. jove.comchemistrynotmystery.comlibretexts.org

α-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group. For this compound, two α-cleavages are possible:

Loss of the methyl group (•CH₃) to form an acylium ion at m/z 111.

Loss of the cyclopropylpropyl group (•C₃H₅CH₂CH₂) to form the acetyl cation at m/z 43. This is often the base peak in the spectrum of methyl ketones. jove.com

McLafferty Rearrangement: This rearrangement occurs if a γ-hydrogen is available for transfer to the carbonyl oxygen. In this molecule, the hydrogen on C5 is a γ-hydrogen. The rearrangement would lead to the elimination of a neutral cyclopropylethylene molecule and the formation of an enol radical cation at m/z 58. libretexts.orgwikipedia.org

Other significant fragments would arise from the cleavage of the cyclopropyl ring and the alkyl chain.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 126 | [C₈H₁₄O]⁺ | Molecular Ion (M⁺) |

| 111 | [M - CH₃]⁺ | α-Cleavage |

| 85 | [M - C₃H₅]⁺ | Loss of cyclopropyl radical |

| 58 | [C₃H₆O]⁺ | McLafferty Rearrangement |

| 43 | [CH₃CO]⁺ | α-Cleavage (Base Peak) |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of unknown compounds by measuring the mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, HRMS provides definitive confirmation of its molecular formula, C8H14O.

The analysis involves ionizing the molecule, typically forming a protonated molecule [M+H]+ or a molecular ion [M]•+, and measuring its exact mass. This experimental mass is then compared to the theoretical exact mass calculated from the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O). The minuscule difference between the measured and theoretical mass, typically in the parts-per-million (ppm) range, lends high confidence to the assigned molecular formula, distinguishing it from other potential formulas with the same nominal mass. mdpi.com

Table 1: Theoretical HRMS Data for this compound

| Molecular Formula | Ion Type | Theoretical Exact Mass (Da) | Expected Observed m/z |

|---|---|---|---|

| C8H14O | [M+H]+ | 127.11174 | 127.1117 |

| C8H14O | [M+Na]+ | 149.09369 | 149.0937 |

Note: The expected observed m/z values are presented to four decimal places, a common precision for modern HRMS instruments like Orbitrap or FT-ICR mass spectrometers.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, collision-induced dissociation (CID) of the protonated molecule ([M+H]+, m/z 127.1) would be expected to follow fragmentation pathways characteristic of aliphatic ketones. libretexts.orgmiamioh.edu

The primary fragmentation mechanisms for ketones include alpha-cleavage (cleavage of the C-C bond adjacent to the carbonyl group) and the McLafferty rearrangement. whitman.edu

Alpha-Cleavage: Cleavage of the bond between C2 and C3 would result in the loss of a propylcyclopropane (B14741258) radical, yielding an acylium ion at m/z 43.0184. Cleavage of the bond between C1 and C2 would lead to the loss of a methyl radical, forming an ion at m/z 111.0810.

McLafferty Rearrangement: This rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the beta-bond. For this compound, this would lead to the formation of a neutral enol fragment and a charged alkene (1-cyclopropylpropene), resulting in a characteristic ion at m/z 82.0783.

These fragmentation pathways provide valuable information for confirming the connectivity of the atoms within the molecule. gre.ac.uk

Table 2: Proposed MS/MS Fragmentation of this compound ([C8H14O+H]+)

| Precursor Ion m/z | Proposed Fragment Ion m/z | Proposed Neutral Loss | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|---|---|

| 127.1117 | 111.0810 | CH3• (Methyl radical) | [C7H11O]+ | Alpha-Cleavage |

| 127.1117 | 82.0783 | C3H6O (Acetone enol form) | [C6H10]•+ | McLafferty Rearrangement |

| 127.1117 | 69.0704 | C4H9• (Butyl radical) | [C4H5O]+ | Cleavage of cyclopropyl ring and subsequent losses |

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis of this compound and its Derivatives

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule, which is directly related to the presence of chromophores. The carbonyl group (C=O) in this compound acts as a simple, isolated chromophore.

Aliphatic ketones typically exhibit a weak absorption band in the UV region corresponding to the formally forbidden n → π* (n-to-pi-star) electronic transition of the carbonyl group. sci-hub.secdnsciencepub.com This transition involves the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl double bond. For this compound, this absorption is expected to occur in the range of 270–300 nm, with a low molar absorptivity (ε).

The analysis of derivatives can provide further insight. For example, conversion of the ketone to an α,β-unsaturated ketone (e.g., through a condensation reaction) would create a conjugated system. This new, extended chromophore would result in a bathochromic (red) shift of the absorption maximum to a longer wavelength (typically >300 nm) for the n → π* transition and the appearance of a new, strong π → π* transition at a shorter wavelength (around 220-250 nm). nih.gov

Table 3: Expected UV-Vis Absorption Data

| Compound | Chromophore | Expected λmax (nm) | Electronic Transition | Molar Absorptivity (ε) |

|---|---|---|---|---|

| This compound | C=O (Carbonyl) | ~280 | n → π* | Weak (~15-25 L·mol⁻¹·cm⁻¹) |

| Hypothetical α,β-unsaturated derivative | C=C-C=O (Enone) | ~315 | n → π* | Weak |

X-ray Diffraction Studies of Crystalline Derivatives of this compound for Absolute Structure Determination

X-ray diffraction (XRD) on single crystals is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration if it is chiral. springernature.comnih.gov The parent molecule, this compound, is achiral and a liquid under standard conditions, making it unsuitable for this type of analysis.

However, to determine the absolute structure of a chiral analogue or a reaction product derived from it, a suitable crystalline derivative must be prepared. This process involves introducing a chiral center and ensuring the resulting compound crystallizes in a non-centrosymmetric space group. ed.ac.uk

The determination of the absolute structure relies on the phenomenon of anomalous dispersion (or resonant scattering). thieme-connect.de When the X-ray wavelength used is near an absorption edge of an atom in the crystal (usually a heavy atom), the scattering factor for that atom becomes a complex number. This effect breaks Friedel's Law, which states that the intensities of diffraction spots (h,k,l) and (-h,-k,-l) are equal. The small but measurable differences between these "Bijvoet pairs" allow for the unambiguous assignment of the absolute configuration of the molecule in the crystal. nih.gov For organic molecules containing only light atoms (C, H, O, N), the effect is very weak, but modern diffractometers and computational methods can often provide a reliable assignment. ed.ac.uk

Table 4: Requirements for Absolute Structure Determination via XRD

| Requirement | Description | Rationale |

|---|---|---|

| Chirality | The molecule must be chiral and enantiomerically pure. | Absolute configuration is only relevant for chiral molecules. |

| Single Crystal | A high-quality, single crystal of sufficient size is necessary. | The diffraction experiment requires a well-ordered, repeating lattice. |

| Crystalline Derivative | A derivative may be needed to induce crystallization and/or introduce a heavy atom. | Facilitates the formation of a suitable crystal and can enhance anomalous scattering effects. |

| Non-centrosymmetric Space Group | The crystal must belong to one of the 65 chiral (Sohncke) space groups. | Centrosymmetric space groups contain an inversion center, making the two enantiomers indistinguishable in the crystal lattice. |

| Anomalous Dispersion | The measurement of Bijvoet pair intensity differences is required. | This is the physical basis for distinguishing between a structure and its mirror image. |

Theoretical and Computational Chemistry of 5 Cyclopropylpentan 2 One

Quantum Chemical Studies on the Electronic Structure and Bonding of 5-Cyclopropylpentan-2-one

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate electron distribution, orbital energies, and the nature of chemical bonds, which in turn dictate the molecule's reactivity and physical properties.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations would typically be employed to determine its optimized geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, properties such as Mulliken charges on each atom, the dipole moment, and vibrational frequencies could be computed. Such data would provide a foundational understanding of the molecule's ground state. However, no specific studies reporting these DFT-calculated properties for this compound are currently available.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound (Illustrative)

| Property | Calculated Value | Units |

|---|---|---|

| Total Energy | Data not available | Hartrees |

| Dipole Moment | Data not available | Debye |

| C=O Bond Length | Data not available | Ångströms |

Note: The data in this table is for illustrative purposes only and does not represent actual calculated values from scientific literature.

Ab Initio and Post-Hartree-Fock Methods for Electronic Characterization

For a more precise electronic characterization, researchers often turn to ab initio and post-Hartree-Fock methods. These methods, while computationally more intensive than DFT, can provide more accurate descriptions of electron correlation. Techniques like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would offer a higher level of accuracy for properties such as ionization potential, electron affinity, and electronic excitation energies. A detailed analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would also be crucial for predicting the molecule's reactivity in various chemical reactions. Regrettably, the scientific literature lacks any such high-level ab initio studies on this compound.

Computational Elucidation of Reaction Mechanisms Involving this compound

Understanding the mechanisms of chemical reactions is a central goal of chemistry. Computational chemistry provides the tools to map out the potential energy surfaces of reactions, identify transition states, and calculate reaction rates.

Transition State Theory and Reaction Pathway Analysis

For any reaction involving this compound, such as its reduction, oxidation, or reactions involving the cyclopropyl (B3062369) ring, computational methods could be used to elucidate the step-by-step mechanism. This would involve locating the transition state structures connecting reactants to products and calculating the activation energies. Transition State Theory could then be applied to estimate the reaction rate constants. Such studies would be invaluable for optimizing reaction conditions and predicting the formation of different products. The absence of such computational reaction pathway analyses for this compound in the literature highlights a significant area for future research.

Computational Reaction Dynamics and Kinetic Studies

Beyond static transition state analysis, computational reaction dynamics simulations could provide a more detailed picture of the chemical transformations of this compound. These simulations follow the trajectories of the reacting molecules in real-time, offering insights into the dynamic effects that can influence reaction outcomes. Furthermore, computational kinetic studies could predict how reaction rates are affected by changes in temperature, pressure, and solvent. The lack of such dynamic and kinetic computational studies for this specific ketone means that our understanding of its reactivity is based solely on general chemical principles rather than specific theoretical predictions.

Prediction and Interpretation of Spectroscopic Signatures of this compound

The prediction and interpretation of spectroscopic signatures for this compound provide valuable insights into its molecular structure and electronic environment. Through computational methods, it is possible to simulate its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra. These theoretical spectra can then be interpreted based on the characteristic behaviors of the functional groups present, namely the cyclopropyl ring and the ketone carbonyl group.

The proton NMR (¹H NMR) spectrum of this compound is predicted to exhibit distinct signals corresponding to the different hydrogen environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the unique electronic nature of the cyclopropyl ring.

| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H on C1 (CH₃) | 2.14 | Singlet (s) | 3H |

| H on C3 (CH₂) | 2.45 | Triplet (t) | 2H |

| H on C4 (CH₂) | 1.52 | Quintet (quin) | 2H |

| H on C5 (CH) | 0.68 | Multiplet (m) | 1H |

| H on C6, C7 (CH₂) of cyclopropyl | 0.40 | Multiplet (m) | 2H |

| H on C6, C7 (CH₂) of cyclopropyl | 0.05 | Multiplet (m) | 2H |

The protons of the methyl group (C1) adjacent to the carbonyl are expected to appear as a singlet at approximately 2.14 ppm. The methylene (B1212753) protons at C3, being alpha to the carbonyl group, are deshielded and predicted to resonate as a triplet around 2.45 ppm. The methylene protons at C4 are predicted to appear as a quintet at about 1.52 ppm. The methine proton on the cyclopropyl ring (C5) is expected to be a multiplet in the upfield region, around 0.68 ppm. The diastereotopic methylene protons of the cyclopropyl ring (C6 and C7) are predicted to show complex multiplets at very high field, around 0.40 and 0.05 ppm, which is a characteristic feature of cyclopropyl protons.

The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon is expected to be the most downfield signal due to its significant deshielding.

| Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (C=O) | 209.2 |

| C3 | 43.8 |

| C1 | 29.8 |

| C4 | 28.7 |

| C5 | 10.5 |

| C6, C7 | 4.2 |

The carbonyl carbon (C2) is predicted to have a chemical shift of approximately 209.2 ppm, which is typical for a ketone. libretexts.org The carbon alpha to the carbonyl (C3) is expected at around 43.8 ppm. The methyl carbon of the ketone (C1) is predicted to be at about 29.8 ppm. The other methylene carbon in the chain (C4) is predicted at approximately 28.7 ppm. The carbons of the cyclopropyl ring are expected in the upfield region, with the methine carbon (C5) at around 10.5 ppm and the methylene carbons (C6 and C7) at approximately 4.2 ppm. cdnsciencepub.com

The predicted IR spectrum of this compound is dominated by a strong absorption band for the carbonyl group.

| Predicted Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| ~2925 | C-H stretch (alkyl) | Medium-Strong |

| ~1715 | C=O stretch (ketone) | Strong |

| ~1450 | C-H bend (alkyl) | Medium |

| ~1020 | C-C stretch (cyclopropyl) | Weak-Medium |

The most characteristic feature in the predicted IR spectrum is the strong C=O stretching vibration, expected around 1715 cm⁻¹, which is typical for a saturated aliphatic ketone. orgchemboulder.compressbooks.pub The C-H stretching vibrations of the alkyl chain are predicted to appear around 2925 cm⁻¹. The C-H bending vibrations of the alkyl groups are expected around 1450 cm⁻¹. The cyclopropyl group may exhibit characteristic, though weaker, C-C stretching absorptions around 1020 cm⁻¹.

The mass spectrum of this compound is predicted to show a molecular ion peak and several characteristic fragment ions resulting from cleavage adjacent to the carbonyl group (alpha-cleavage) and potentially from rearrangements.

| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 126 | [M]⁺ | Molecular Ion |

| 111 | [M - CH₃]⁺ | α-cleavage |

| 83 | [M - CH₃CO]⁺ | α-cleavage |

| 58 | [C₃H₆O]⁺ | McLafferty Rearrangement |

| 43 | [CH₃CO]⁺ | α-cleavage |

The molecular ion peak ([M]⁺) is predicted at an m/z of 126. A prominent fragmentation pathway for ketones is alpha-cleavage, the breaking of the bond between the carbonyl carbon and an adjacent carbon. whitman.educhemistrynotmystery.com This would lead to two primary fragment ions: loss of a methyl radical to give an ion at m/z 111, and loss of a propylcyclopropane (B14741258) radical to give the acylium ion at m/z 43, which is often a base peak for methyl ketones. libretexts.org Another alpha-cleavage could result in the loss of the acetyl group, leading to a fragment at m/z 83.

Furthermore, ketones with a gamma-hydrogen can undergo a McLafferty rearrangement. whitman.educhemistrynotmystery.com In this compound, a hydrogen atom from the C4 position can be transferred to the carbonyl oxygen, followed by cleavage of the C2-C3 bond. This would result in the formation of a neutral cyclopropylethene molecule and a charged enol fragment with an m/z of 58.

Industrial Applications and Process Research of 5 Cyclopropylpentan 2 One

Role of 5-Cyclopropylpentan-2-one as a Key Chemical Intermediate

This compound serves as a versatile building block in organic synthesis. Its chemical structure, featuring a reactive ketone carbonyl group and a stable cyclopropyl (B3062369) ring connected to a pentyl chain, allows for a variety of chemical transformations. The ketone functionality can undergo nucleophilic addition, reduction to an alcohol, or conversion to other functional groups, making it a valuable precursor for a range of more complex molecules.

The presence of the cyclopropyl ring is particularly significant. This strained three-membered ring can influence the electronic properties of the molecule and provide a rigid conformational constraint, which is often desirable in the design of biologically active compounds. For instance, cyclopropylamines and other derivatives synthesized from cyclopropyl ketones are found in numerous pharmaceuticals and agrochemicals. While direct evidence for the use of this compound as a starting material in large-scale industrial processes is scarce, its potential as an intermediate can be inferred from the general importance of this class of compounds.

Recent research has highlighted the use of alkyl cyclopropyl ketones in catalytic formal [3+2] cycloaddition reactions to create complex, sp³-rich products, which are of interest in the development of new chemical entities for various applications. acs.org

Process Optimization for Large-Scale Production of this compound

One potential route is the reaction of a suitable organometallic reagent, such as cyclopropylmagnesium bromide, with a derivative of pentanoic acid. Another approach could involve the cyclopropanation of an appropriate unsaturated precursor. A patented method for the production of a similar, simpler compound, cyclopropyl methyl ketone, involves the catalytic cracking of 2-acetylbutyrolactone using microwaves and an ionic liquid, achieving high yield and purity. patsnap.com This suggests that similar innovative approaches could be developed for this compound.

Transitioning the synthesis of this compound from a laboratory setting to industrial production would involve addressing several key scale-up challenges. These include heat management, mass transfer limitations, and ensuring consistent product quality.

For exothermic reactions, such as those involving Grignard reagents, careful control of temperature is crucial to prevent side reactions and ensure safety. The choice of reactor is critical in this regard.

| Reactor Type | Advantages for Cyclopropyl Ketone Synthesis | Disadvantages |

| Batch Reactor | Versatile for multi-step syntheses, suitable for smaller production volumes. | Potential for poor heat transfer and mixing at large scales, leading to localized "hot spots". |

| Semi-Batch Reactor | Allows for controlled addition of reagents, improving safety and selectivity. | Can be more complex to operate than a simple batch reactor. |

| Continuous Stirred-Tank Reactor (CSTR) | Provides excellent mixing and temperature control, suitable for large-scale continuous production. | May not be ideal for slow reactions; potential for back-mixing can affect conversion. |

| Plug Flow Reactor (PFR) | High conversion per unit volume, ideal for fast reactions. | Can be susceptible to clogging if solids are present; temperature control can be challenging. |

The selection of the reactor would depend on the specific synthetic route chosen. For instance, a process involving highly reactive intermediates might benefit from the precise control offered by a continuous flow reactor.

The economic viability of producing this compound on a large scale is contingent on several factors, including the cost of raw materials, the efficiency of the synthetic process (yield and throughput), energy consumption, and the cost of waste disposal.

To maximize economic feasibility, process optimization would focus on:

High-Yielding Reactions: Selecting a synthetic route that provides a high percentage yield of the desired product.

Atom Economy: Utilizing reactions that incorporate the maximum number of atoms from the reactants into the final product, thus minimizing waste.

Catalyst Selection and Recycling: Employing efficient and recyclable catalysts to reduce costs and environmental impact. Modern catalytic methods, such as hydrogen-borrowing catalysis, offer sustainable pathways for the synthesis of cyclopropyl ketones. acs.org

Solvent Selection and Recovery: Using environmentally friendly solvents and implementing efficient solvent recovery and recycling systems.

Process Intensification: Adopting continuous manufacturing processes where feasible to improve efficiency and reduce capital costs.

A thorough techno-economic analysis would be required to evaluate the profitability of any proposed manufacturing process for this compound.

Engineering Aspects of this compound Manufacturing Processes

The engineering aspects of a manufacturing process for this compound would encompass the design and operation of the entire production line, from raw material handling to final product purification and packaging. Key engineering considerations would include:

Materials of Construction: Selecting appropriate materials for reactors, piping, and other equipment that are resistant to corrosion by the reactants, solvents, and products.

Process Control and Automation: Implementing a robust process control system to monitor and regulate critical parameters such as temperature, pressure, and flow rates, ensuring consistent product quality and safe operation.

Downstream Processing: Designing an efficient purification train, which might include distillation, extraction, and chromatography, to isolate this compound with the required purity. The choice of purification method would depend on the physical properties of the product and the nature of the impurities. For instance, the purification of cyclopropyl methyl ketone often involves distillation. orgsyn.org

Safety and Environmental Compliance: Ensuring the process is designed and operated in compliance with all relevant safety and environmental regulations. This includes conducting a thorough process hazard analysis (PHA) to identify and mitigate potential risks.

The successful industrial-scale production of this compound would depend on a multidisciplinary approach, integrating principles of chemical synthesis, reaction engineering, and process design to create a safe, efficient, and cost-effective manufacturing process.

Environmental Fate and Ecotoxicological Implications of 5 Cyclopropylpentan 2 One

Environmental Partitioning and Transport Modeling of 5-Cyclopropylpentan-2-one

Understanding how this compound partitions between different environmental compartments (air, water, soil, sediment, and biota) is crucial for predicting its environmental transport and potential for exposure.

Fugacity models are valuable tools for predicting the distribution of a chemical in a multi-media environment at equilibrium. researchgate.netunimib.itenvchemgroup.comulisboa.pt Fugacity, which can be thought of as the "escaping tendency" of a chemical from a particular phase, is used to determine the direction of chemical movement between compartments. To apply a fugacity model, key physicochemical properties of the compound, such as its vapor pressure, water solubility, and octanol-water partition coefficient (Kow), are required. While experimental data for this compound are lacking, these properties can be estimated using Quantitative Structure-Activity Relationship (QSAR) models. ecetoc.orgaftonchemical.comnih.goveuropa.eunih.gov

Estimated Physicochemical Properties for Fugacity Modeling of this compound

| Property | Estimated Value | Implication for Environmental Partitioning |

| Log Kow (Octanol-Water Partition Coefficient) | 2.0 - 3.0 | Moderate potential for bioaccumulation in aquatic organisms and sorption to organic matter in soil and sediment. |

| Vapor Pressure | 10 - 100 Pa at 25°C | Moderate volatility, suggesting it can partition into the atmosphere. |

| Water Solubility | 100 - 1000 mg/L | Moderately soluble in water, allowing for transport in aquatic systems. |

Based on these estimated properties, a Level I fugacity model would likely predict that this compound would partition into all major environmental compartments, with a significant fraction found in soil and water, and a smaller but notable fraction in the atmosphere.

More complex environmental fate models, often referred to as Level II, III, and IV fugacity models or other multimedia models, can provide a more dynamic picture of a chemical's fate and transport. rsc.orgrsc.orgresearchgate.netup.pt These models incorporate transport processes (advection and dispersion), degradation rates in different compartments, and intermedia transport rates. mdpi.com For instance, a Level III model, which assumes steady-state conditions but not equilibrium between compartments, could be used to predict the concentrations of this compound in different environmental media resulting from a continuous release into a specific compartment, such as a river. These advanced models are crucial for conducting risk assessments and developing strategies for managing chemical releases. rsc.orgrsc.orgresearchgate.net

Lack of Scientific Data Prevents Analysis of this compound's Environmental Impact

A comprehensive review of available scientific literature and environmental databases has revealed a significant gap in knowledge regarding the environmental fate and ecotoxicological implications of the chemical compound this compound. Despite targeted searches for metabolomic studies, biodegradation pathways, and ecotoxicity data, no specific research findings for this compound could be located.

As a result, it is not possible to provide an analysis of its potential environmental behavior or its effects on ecosystems. The requested article, which was to be structured around detailed research findings on its environmental fate and metabolomics, cannot be generated due to the absence of foundational scientific data.

The field of environmental science relies on rigorous studies to understand how chemical substances interact with the environment. This includes research into:

Environmental Fate: How a compound moves and persists in the air, water, and soil; its potential for bioaccumulation in organisms; and the products it breaks down into.

Ecotoxicology: The effects of a compound on various organisms, ranging from microbes to plants and animals, to determine its potential to cause harm to ecosystems.

Metabolomics: The study of the metabolic response of organisms to chemical exposure, which can provide early indicators of stress and toxic effects.

Without such studies for this compound, any discussion of its environmental impact would be purely speculative and would not meet the standards of scientific accuracy.

Further research, including laboratory studies on its biodegradability, toxicity to representative aquatic and terrestrial species, and its metabolic pathways in environmental systems, would be required to begin to understand the potential environmental and ecotoxicological profile of this compound. Until such research is conducted and published, the scientific community cannot offer an informed assessment of its role and risks in the environment.

Conclusion and Future Research Perspectives on 5 Cyclopropylpentan 2 One

Synthesis of Current Academic Understanding of 5-Cyclopropylpentan-2-one

This compound is a ketone with a cyclopropyl (B3062369) group separated from the carbonyl function by a three-carbon alkyl chain. A comprehensive review of the scientific literature reveals that this specific compound has not been the subject of extensive dedicated research. However, a robust understanding can be synthesized by examining the well-established chemistry of alkyl cyclopropyl ketones and the broader significance of the cyclopropyl moiety in various scientific disciplines.

The primary academic interest in compounds containing a cyclopropyl ring stems from the unique physicochemical properties conferred by this three-membered carbocycle. The cyclopropyl group is known for its high ring strain, which results in bent carbon-carbon bonds with significant p-character. nih.gov This electronic feature makes the ring susceptible to cleavage under certain conditions, a reactivity that is exploited in various synthetic transformations. researchgate.net Conversely, the rigidity and compact nature of the cyclopropyl group are often utilized to enhance metabolic stability and conformational constraint in bioactive molecules. nbinno.com

In the context of medicinal chemistry, the cyclopropyl group is frequently employed as a bioisostere for other chemical groups, such as isopropyl or vinyl moieties. beilstein-journals.org This substitution can lead to improved pharmacological properties, including enhanced potency, reduced off-target effects, and better pharmacokinetic profiles. nih.govscientificupdate.com The presence of a cyclopropyl group can influence a molecule's lipophilicity and its interaction with biological targets. beilstein-journals.org

From a synthetic standpoint, while specific methods for this compound are not detailed in the literature, its preparation can be inferred from general methods for synthesizing ketones and introducing cyclopropyl groups. Plausible synthetic routes could include the oxidation of the corresponding secondary alcohol, 5-cyclopropylpentan-2-ol (B13588996), or the catalytic hydrogenation of an unsaturated precursor like 5-cyclopropylpent-3-en-2-one. Another approach could involve the reaction of a cyclopropyl-containing Grignard reagent with an appropriate electrophile. The synthesis of cyclopropyl ketones, in general, has been approached through various methods, including the cyclopropanation of unsaturated ketones or the rearrangement of other cyclic precursors. orgsyn.org

Identification of Unexplored Research Avenues and Challenges

The most significant gap in the current understanding of this compound is the lack of empirical data on its synthesis, physical properties, and chemical reactivity. This absence of foundational research presents a clear opportunity for future investigation.

Unexplored Research Avenues:

Novel Synthetic Methodologies: The development and optimization of efficient and stereoselective synthetic routes to this compound and its derivatives would be a valuable contribution to synthetic organic chemistry.

Detailed Physicochemical Characterization: A thorough investigation of its spectroscopic data (NMR, IR, Mass Spectrometry), melting point, boiling point, and solubility would provide essential data for future studies.

Exploration of Chemical Reactivity: Systematic studies of its reactivity, particularly in reactions that might involve the interplay between the ketone and the distal cyclopropyl group, could uncover novel chemical transformations. For instance, intramolecular cyclization reactions under specific conditions could be explored.

Biological Screening: Given the prevalence of cyclopropyl groups in pharmaceuticals, this compound could be a scaffold for the synthesis of new bioactive molecules. nbinno.com Screening for various biological activities, such as antimicrobial or anticancer effects, represents a significant unexplored avenue.

Materials Science Applications: The incorporation of the rigid cyclopropyl group could impart interesting properties to polymers or other materials. Research into the use of this compound as a monomer or additive in materials science is a completely unexplored field.

Potential Research Challenges:

Synthesis of Precursors: The synthesis of the necessary starting materials for the preparation of this compound might present challenges in terms of yield and purity.

Ring Strain and Reactivity: While the cyclopropyl group is relatively stable in this compound, its inherent ring strain could lead to unexpected side reactions under certain conditions, such as high temperatures or in the presence of specific catalysts. researchgate.net

Lack of Precedent: The absence of prior research on this specific molecule means that researchers will be venturing into uncharted territory, which can present unforeseen difficulties in experimental design and interpretation of results.

Potential for Interdisciplinary Research and Novel Applications of this compound

The unique combination of a ketone functional group and a cyclopropyl moiety in this compound opens up possibilities for a range of interdisciplinary research and novel applications.

Medicinal Chemistry and Drug Discovery:

The cyclopropyl group is a well-regarded structural motif in drug design. scientificupdate.com It can act as a metabolically stable, rigid scaffold that can orient other functional groups for optimal interaction with biological targets. This compound could serve as a starting material for the synthesis of a library of compounds to be screened for various therapeutic activities. The ketone functionality provides a handle for further chemical modification, allowing for the introduction of diverse pharmacophores. The potential to use the cyclopropyl group as a bioisosteric replacement for other groups could be explored to fine-tune the properties of existing drug candidates. beilstein-journals.orgresearchgate.net

Agrochemicals:

Similar to pharmaceuticals, the agrochemical industry also utilizes molecules with specific structural features to enhance efficacy and selectivity. The cyclopropyl group is found in some pesticides and herbicides. longdom.org Derivatives of this compound could be synthesized and tested for their potential as new agrochemicals.

Flavor and Fragrance Industry:

Ketones are a common class of compounds found in flavors and fragrances. The presence of the cyclopropyl group would impart a unique odor profile. Research in this area would involve the synthesis of this compound and its sensory evaluation by trained panelists to determine its potential as a novel fragrance or flavor ingredient.

Materials Science:

The rigidity and defined stereochemistry of the cyclopropyl group could be exploited in the design of new polymers and liquid crystals. This compound could be functionalized to create monomers for polymerization, potentially leading to materials with interesting thermal or mechanical properties. The specific conformation conferred by the cyclopropyl ring could influence the packing and macroscopic properties of these materials.

Interactive Data Table: Potential Research Directions

| Research Area | Potential Application/Study | Key Features to Exploit |

| Medicinal Chemistry | Synthesis of novel bioactive compounds | Cyclopropyl as a rigid scaffold and bioisostere |

| Agrochemicals | Development of new pesticides or herbicides | Unique structural motif for target interaction |

| Flavor & Fragrance | Creation of new scent and taste profiles | Novel odor characteristics from the cyclopropyl group |

| Materials Science | Design of novel polymers and liquid crystals | Rigidity and defined stereochemistry of the cyclopropyl ring |

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 5-Cyclopropylpentan-2-one with high yield and purity?